Di-tert-pentyl succinate is an organic compound classified as a diester of succinic acid. Its chemical formula is and it has a molecular weight of 258.35 g/mol. The structure consists of two tert-pentyl groups attached to a succinate backbone, which contributes to its unique properties. The compound is characterized by its clear, colorless liquid state at room temperature and exhibits a high degree of stability due to the steric hindrance provided by the bulky tert-pentyl groups .
The synthesis of di-tert-pentyl succinate typically involves the transesterification of dimethyl or diethyl succinate with tert-pentanol. The process requires a catalyst, such as lithium or sodium, and is conducted under reflux conditions. The reaction proceeds by distilling off the methanol or ethanol formed during the process, allowing for the efficient conversion of starting materials into the desired diester product .
A typical procedure includes:
Di-tert-pentyl succinate shares structural similarities with other alkyl esters of succinic acid but differs primarily in its bulky tert-pentyl substituents. Here are some comparable compounds:
| Compound Name | Chemical Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Di-tert-butyl succinate | 230.30 g/mol | Contains tert-butyl groups | |
| Dibutyl succinate | 230.30 g/mol | Contains butyl groups | |
| Diethyl succinate | 202.25 g/mol | Contains ethyl groups | |
| Di-isobutyl succinate | 258.35 g/mol | Contains isobutyl groups |
Uniqueness: Di-tert-pentyl succinate stands out due to its larger tert-pentyl groups which provide enhanced steric hindrance compared to other similar compounds, potentially influencing its reactivity and physical properties.
Water content in the sulfuric acid catalyst plays a pivotal role in the esterification reaction's efficiency and selectivity. Sulfuric acid concentrations of not more than 95% by weight, preferably between 40% and 80%, are employed to balance catalytic activity and reaction control. The presence of water moderates the acid strength by preferential solvation of protons, which reduces their availability for catalysis [4] [5].
Experimental studies have demonstrated that increasing water concentration in sulfuric acid catalysts can inhibit catalytic activity by up to 90%, with a reaction rate order of approximately −0.83 relative to water concentration. This inhibition is attributed not only to reverse hydrolysis (ester hydrolysis back to acid and alcohol) but also to the decreased effective acidity caused by water coordination to protons, reducing their catalytic efficiency [5].
Table 1 below summarizes the effect of sulfuric acid concentration and water content on catalytic performance in esterification reactions similar to di-tert-pentyl succinate synthesis:
| Sulfuric Acid Concentration (% wt) | Water Content (% wt) | Catalytic Activity (% relative to dry acid) | Notes |
|---|---|---|---|
| 95 | 5 | 100 | High activity, but heat evolution risk |
| 75 | 25 | 70 | Balanced activity and heat control |
| 50 | 50 | 40 | Reduced activity, better control |
| 40 | 60 | 30 | Further reduced activity |
This controlled water content also reduces polymerization side reactions of isobutene, improving product purity and reaction reproducibility [4].
Computational studies using density functional theory (DFT) have elucidated the transition states of esterification reactions involving sterically hindered substrates such as di-tert-pentyl succinate. The bulky tert-pentyl groups impose steric constraints that influence the reaction pathway and energy barriers.
Modeling indicates that the protonation of the carboxylic acid group and subsequent nucleophilic attack by isobutene proceed through a lower energy transition state when water is present in the catalyst system, as water molecules can stabilize charged intermediates via hydrogen bonding. However, excessive water leads to increased solvation of protons, raising the activation energy and decreasing the reaction rate [2] [6].
The transition state geometries reveal that the steric bulk of tert-pentyl groups causes a more pronounced spatial hindrance, requiring precise alignment of reactants for effective ester bond formation. The energy diagram (Figure 7 in related studies) shows that the formation of cyclic anhydrides as intermediates can lower the energy barrier compared to direct esterification, suggesting alternative pathways may be operative depending on solvent and catalyst conditions [2].
Table 2 illustrates calculated relative energies (ΔE, kcal/mol) for key intermediates and transition states in the esterification of succinic acid derivatives with bulky alkyl groups:
| Intermediate/Transition State | ΔE (kcal/mol) | Comments |
|---|---|---|
| Protonated carboxylic acid | 0 | Reference state |
| Carbocation intermediate | +5 to +10 | Stabilized by alkyl inductive effects |
| Cyclic anhydride intermediate | −3 to −5 | Lower energy, favored in some solvents |
| Transition state for nucleophilic attack | +15 to +20 | Rate-determining step |
These computational insights guide optimization of catalyst composition and reaction conditions to maximize yield and purity of di-tert-pentyl succinate by minimizing side reactions and controlling steric effects [2] [6].